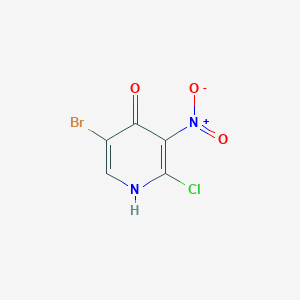

5-Bromo-2-chloro-3-nitropyridin-4-ol

Description

5-Bromo-2-chloro-3-nitropyridin-4-ol is a polyfunctional pyridine derivative with bromine, chlorine, nitro, and hydroxyl substituents at positions 5, 2, 3, and 4, respectively. This compound’s structural complexity makes it a versatile intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nitro group at position 3 enhances reactivity toward nucleophilic substitution, while the hydroxyl group at position 4 introduces hydrogen-bonding capability, influencing solubility and crystallinity .

Properties

Molecular Formula |

C5H2BrClN2O3 |

|---|---|

Molecular Weight |

253.44 g/mol |

IUPAC Name |

5-bromo-2-chloro-3-nitro-1H-pyridin-4-one |

InChI |

InChI=1S/C5H2BrClN2O3/c6-2-1-8-5(7)3(4(2)10)9(11)12/h1H,(H,8,10) |

InChI Key |

YVQPTAXSYQOMPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)C(=C(N1)Cl)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-nitropyridin-4-ol typically involves the nitration of 5-Bromo-2-chloropyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring . The reaction conditions must be carefully controlled to avoid over-nitration or decomposition of the starting material.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-nitropyridin-4-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as ethanol or water.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

Substitution: Formation of substituted pyridines with different functional groups.

Reduction: Formation of 5-Bromo-2-chloro-3-aminopyridin-4-ol.

Oxidation: Formation of 5-Bromo-2-chloro-3-nitropyridin-4-one.

Scientific Research Applications

Scientific Research Applications

1. Antimicrobial Activity

Research has indicated that derivatives of nitropyridine, including 5-Bromo-2-chloro-3-nitropyridin-4-ol, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

2. Pharmacological Potential

The compound's structure suggests potential pharmacological applications. It may act as a precursor or intermediate in synthesizing more complex pharmaceuticals. Notably, its ability to inhibit specific enzymes involved in metabolic pathways could be explored for therapeutic purposes .

3. Chemical Synthesis

In organic chemistry, this compound can serve as a building block for synthesizing other complex molecules. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, which are essential in drug development and materials science .

Case Studies

Case Study 1: Antibacterial Evaluation

A study conducted on the antibacterial efficacy of nitropyridine derivatives revealed that this compound demonstrated notable activity against gram-positive and gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined through standard broth dilution methods, showcasing its potential as an antimicrobial agent .

Case Study 2: Synthesis of Novel Compounds

In a synthetic chemistry project aimed at developing new anti-inflammatory agents, researchers utilized this compound as a key intermediate. The compound was modified through various chemical transformations to create derivatives that exhibited enhanced biological activity compared to the parent compound .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-nitropyridin-4-ol depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the nitro group can facilitate interactions with biological molecules through hydrogen bonding or electrostatic interactions . The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-bromo-2-chloro-3-nitropyridin-4-ol with analogs differing in substituent positions, functional groups, or molecular frameworks. Key properties such as molecular weight, solubility, and reactivity are highlighted.

Key Observations

Substituent Position Effects: The hydroxyl group at position 4 in the target compound distinguishes it from analogs like 5-bromo-3-nitro-2-pyridinol (hydroxyl at position 2). This positional difference alters hydrogen-bonding networks and reactivity patterns .

Functional Group Impact :

- The absence of a hydroxyl group in 5-bromo-2-chloro-3-nitropyridine results in lower solubility and diminished crystallinity compared to the target compound .

- Diol derivatives (e.g., 5-bromo-3-nitropyridine-2,4-diol) exhibit higher solubility but require protection/deprotection strategies during synthesis .

Synthetic Utility :

- Chlorine at position 2 in the target compound facilitates further functionalization (e.g., Suzuki coupling), whereas methoxy or methyl groups in analogs (e.g., 5-bromo-2-methoxy-3-nitropyridine) limit such reactivity .

- Nitro groups in all analogs enable reduction to amines, a critical step in drug intermediate synthesis .

Research and Application Insights

- Pharmaceutical Relevance : Nitropyridine derivatives are precursors to antiviral and anticancer agents. The hydroxyl group in the target compound may enhance binding to biological targets via H-bonding .

- Material Science: Crystallinity and stability variations among analogs (e.g., diol vs. mono-ol derivatives) influence their suitability as ligands in metal-organic frameworks .

Biological Activity

5-Bromo-2-chloro-3-nitropyridin-4-ol is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article reviews its biological activity, synthesizes relevant case studies, and presents research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₅H₂BrClN₂O₂

- Molecular Weight : 237.44 g/mol

- Melting Point : 69–72 °C

These properties suggest that the compound is stable under standard conditions but may exhibit reactivity due to the presence of halogen and nitro groups.

Toxicity and Safety

Research indicates that this compound exhibits significant toxicity. It is classified as:

- H301 : Toxic if swallowed

- H315 : Causes skin irritation

A case study reported severe health effects in a worker exposed to a related compound, 5-bromo-2-nitropyridine, which shares structural similarities with this compound. The exposure led to methemoglobinemia, hemolytic anemia, and acute renal failure, highlighting the potential dangers associated with handling these compounds .

Antimicrobial Properties

Studies have suggested that nitro-substituted pyridines exhibit antimicrobial activity. For instance, derivatives of nitropyridine have been evaluated for their efficacy against various bacterial strains. The presence of the nitro group is essential for enhancing antibacterial properties, making compounds like this compound candidates for further investigation in antimicrobial drug development.

Applications in Medicinal Chemistry

This compound serves as an intermediate in synthesizing pharmaceuticals. Its derivatives have been explored for their roles as sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are promising agents for treating diabetes . The synthesis of such compounds often involves multi-step processes that can be scaled for industrial applications.

Case Study Analysis

A notable case study involving exposure to a related compound revealed critical insights into the biological effects of nitropyridine derivatives. The patient exhibited symptoms such as dizziness, cyanosis, and renal failure after exposure to 5-bromo-2-nitropyridine, underscoring the compound's potential for causing severe health issues .

Table of Biological Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.